5-Chloro-4-ethoxy-2-hydroxybenzaldehyde
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Overview
Description
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chloro group at the 5-position, an ethoxy group at the 4-position, and a hydroxy group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde typically involves the chlorination of 4-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Chloro-4-ethoxy-2-hydroxybenzoic acid.
Reduction: 5-Chloro-4-ethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Industry: It is employed in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various transformations, contributing to the compound’s biological activity. The chloro and ethoxy groups may also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the ethoxy group at the 4-position.
4-Ethoxy-2-hydroxybenzaldehyde: Lacks the chloro group at the 5-position.
2-Chloro-4-hydroxybenzaldehyde: The positions of the chloro and hydroxy groups are reversed.
Uniqueness
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClO3 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-ethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3 |
InChI Key |
VKFGNGYLZNNQST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C=O)Cl |
Origin of Product |
United States |
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